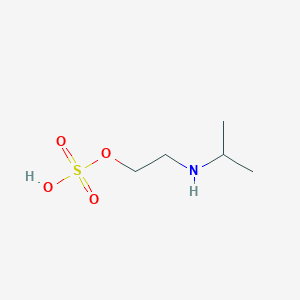

2-Isopropylaminoethanol sulfate

Description

Historical Trajectories and Current Status of Research on Amino Alcohol Derivatives

Amino alcohols are a significant class of organic compounds characterized by the presence of both an amine and an alcohol functional group. Their history in academic research is rich and varied, driven by their utility as versatile building blocks in organic synthesis and their presence in biologically active molecules. um.edu.my

Historically, much of the synthesis of enantiopure amino alcohols relied on derivatives from the natural chiral pool of amino acids. Over time, researchers have developed numerous stereoselective methods to create these compounds more efficiently, often involving the ring-opening of epoxides with amines or the reduction of amino carbonyl compounds. um.edu.myacs.orgresearchgate.net The development of catalysts, including biocatalysts like lipases and engineered amine dehydrogenases (AmDHs), has marked a significant advancement, allowing for more environmentally friendly and highly selective synthesis routes. researchgate.netfrontiersin.org

Currently, research on amino alcohol derivatives is vibrant and multifaceted. Key areas of investigation include:

Asymmetric Synthesis: They are crucial as chiral ligands and auxiliaries in catalytic processes to produce enantiomerically pure compounds, which is vital for the pharmaceutical industry. um.edu.myresearchgate.net

Pharmaceutical Development: The 1,2-amino alcohol motif is found in over 80 FDA-approved drugs and numerous drug candidates. acs.org Research is active in designing novel amino alcohol derivatives as potential therapeutic agents, such as antifungal agents that target enzymes like CYP51 or inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway for treating severe sepsis. nih.govnih.govnih.gov

Materials Science: They are used in the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) to separate chiral molecules. researchgate.net

The table below summarizes key research findings and methodologies related to amino alcohol derivatives.

| Research Area | Key Findings & Methodologies | Relevant Compounds/Catalysts |

| Stereoselective Synthesis | Development of Cr/photoredox dual catalysis for the synthesis of protected 1,2-amino alcohols. acs.org | [Ir(ppy)₂(dtbbpy)][PF₆], CrCl₃ |

| Biocatalysis | Use of engineered amine dehydrogenases (AmDHs) for the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org | Amine dehydrogenase (AmDH) |

| Pharmaceutical Applications | Synthesis of β-amino alcohol derivatives as inhibitors of the TLR4 signaling pathway for potential anti-sepsis treatment. nih.govnih.gov | Pyrazole containing β-amino alcohols |

| Antifungal Agents | Design of L-amino alcohol derivatives with broad-spectrum antifungal activity by inhibiting C. albicans CYP51. nih.gov | 3-F substituted l-amino alcohol derivatives |

| Chiral Separations | Use of amino alcohols as starting materials for preparing Chiral Stationary Phases (CSPs) for HPLC. researchgate.net | (R)-phenylglycinol, (S)-leucinol |

Positioning of 2-Isopropylaminoethanol Sulfate (B86663) within Contemporary Chemical Research

While the broader family of amino alcohols is the subject of extensive research, 2-Isopropylaminoethanol sulfate occupies a more specialized and less documented niche. The parent compound, 2-Isopropylaminoethanol (also known as N-Isopropylethanolamine), is a known chemical intermediate used in the synthesis of other chemicals, including emulsifiers. nih.govlookchem.com Its synthesis can be achieved through the catalytic hydrogenation of a mixture of ethanolamine (B43304) and acetone (B3395972). orgsyn.org

The sulfate form, this compound, appears in scientific literature primarily in the context of being an intermediate or a reactant in specific industrial processes. A key documented application is its role in the synthesis of aziridine-based crosslinking agents. google.com In this context, a high-performance liquid chromatography (HPLC) method has been developed specifically for determining the content of isopropanolamine hydrogen sulfate ester, highlighting its relevance in process monitoring and quality control. google.com

Therefore, within the contemporary research landscape, this compound is positioned not as a final product or a primary subject of fundamental investigation, but rather as a functional intermediate. Its research footprint is largely confined to analytical chemistry development for industrial applications rather than broad academic exploration of its intrinsic properties or novel applications.

Identification of Key Academic Research Avenues and Gaps

The limited academic focus on this compound itself reveals several significant research gaps and potential avenues for future investigation. The current body of knowledge is heavily skewed towards its parent compound and the broader class of amino alcohols.

Key Research Gaps:

Physicochemical Properties: While properties for the parent compound, 2-Isopropylaminoethanol, are documented (see table below), there is a lack of published data on the specific physicochemical properties of its sulfate salt. nih.govsigmaaldrich.comsigmaaldrich.com This includes fundamental data such as melting point, solubility in various solvents, and spectroscopic characterization.

Synthesis Optimization: The synthesis of 2-Isopropylaminoethanol is established. orgsyn.org However, dedicated research into the optimal and most efficient methods for the sulfation of 2-Isopropylaminoethanol is not widely published in academic literature.

Broader Applications: The known application is highly specific. google.com There is a gap in exploring other potential uses for this compound, for example, as a catalyst, a precursor for other novel derivatives, or in materials science.

Comparative Studies: No academic studies appear to compare the reactivity, stability, or utility of the sulfate salt against its parent amino alcohol or other salt forms (e.g., hydrochloride) in various chemical reactions.

Potential Research Avenues:

Fundamental Characterization: A foundational study detailing the synthesis, purification, and complete physicochemical characterization of this compound would fill a significant data gap. This would include X-ray crystallography, NMR spectroscopy, and thermal analysis.

Exploration of Novel Synthetic Routes: Investigating alternative and greener synthetic methodologies for producing this compound could be a valuable research direction.

Screening for New Applications: A systematic investigation into its potential as a catalyst in organic reactions, as an ionic liquid, or as a building block for novel polymers or functional materials could uncover new value.

Analytical Method Development: Expanding on existing HPLC methods to develop other analytical techniques (e.g., GC-MS, ion chromatography) for its detection and quantification in different matrices could be beneficial for industrial and environmental analysis. env.go.jpcdc.gov

The table below presents some of the known experimental properties of the parent compound, 2-Isopropylaminoethanol, highlighting the lack of corresponding data for its sulfate salt.

| Property | Value for 2-Isopropylaminoethanol |

| Molecular Formula | C₅H₁₃NO nih.gov |

| Molecular Weight | 103.16 g/mol sigmaaldrich.com |

| Boiling Point | 172 °C (lit.) sigmaaldrich.com |

| Density | 0.897 g/mL at 25 °C (lit.) sigmaaldrich.com |

| Refractive Index | n20/D 1.441 (lit.) sigmaaldrich.com |

| Flash Point | 78 °C - closed cup sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C5H13NO4S |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

2-(propan-2-ylamino)ethyl hydrogen sulfate |

InChI |

InChI=1S/C5H13NO4S/c1-5(2)6-3-4-10-11(7,8)9/h5-6H,3-4H2,1-2H3,(H,7,8,9) |

InChI Key |

JIZYMJBRMYHDQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCCOS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Isopropylaminoethanol and Its Sulfate Salt

Established Synthetic Pathways for 2-Isopropylaminoethanol and its Subsequent Conversion to the Sulfate (B86663) Saltorgsyn.orggoogle.com

The industrial production of 2-isopropylaminoethanol, also known as N-isopropylethanolamine, is primarily achieved through two well-established methods: reductive amination and the ring-opening of epoxides. orgsyn.orgtcichemicals.comsigmaaldrich.comscbt.comnih.gov The choice of method often depends on factors such as desired purity, yield, and economic considerations.

Reductive Amination Routes to 2-Isopropylaminoethanolorgsyn.org

Reductive amination is a versatile method for the synthesis of amines. libretexts.org In the context of 2-isopropylaminoethanol synthesis, this typically involves the reaction of 2-aminoethanol (ethanolamine) with acetone (B3395972) in the presence of a reducing agent and a catalyst. orgsyn.org

A common procedure involves the catalytic hydrogenation of a mixture of ethanolamine (B43304) and acetone. orgsyn.org The reaction is typically carried out in a low-pressure hydrogenation apparatus using a platinum oxide catalyst in an ethanol (B145695) solvent. orgsyn.org The process begins with the reduction of the platinum oxide catalyst, followed by the introduction of the ethanolamine and acetone solution. orgsyn.org The reaction proceeds under a hydrogen atmosphere until the theoretical amount of hydrogen is consumed, indicating the completion of the reaction. orgsyn.org This method has been reported to produce 2-isopropylaminoethanol in high yields, typically around 94-95%. orgsyn.org

A variation of this method involves a vapor-phase catalytic reaction of acetone, 2-aminoethanol, and hydrogen in the presence of a noble metal-containing catalyst. google.com This continuous flow process can be advantageous for large-scale industrial production, offering high efficiency and throughput. google.com The reaction temperature for this vapor-phase process generally ranges from 80 to 250 °C, with a preferred range of 100 to 150 °C for optimal results. google.com

| Reactants | Catalyst | Conditions | Product | Yield |

| Ethanolamine, Acetone | Platinum Oxide | Low-pressure H₂, Ethanol | 2-Isopropylaminoethanol | 94-95% orgsyn.org |

| Acetone, 2-Aminoethanol, Hydrogen | Noble Metal-Containing Catalyst | Vapor-Phase, 80-250 °C | 2-Isopropylaminoethanol | High Efficiency google.com |

Ring-Opening Reactions of Epoxides with Amines for 2-Isopropylaminoethanol Synthesisorgsyn.org

The reaction of an epoxide with an amine is a fundamental and widely utilized method for the synthesis of β-amino alcohols. researchgate.netmdpi.comjsynthchem.comyoutube.com In the case of 2-isopropylaminoethanol, this involves the ring-opening of ethylene (B1197577) oxide with isopropylamine (B41738). orgsyn.org This reaction is a classic example of nucleophilic ring-opening of a strained epoxide ring. masterorganicchemistry.com

The reaction proceeds via a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring. youtube.commasterorganicchemistry.com Under neutral or basic conditions, the attack preferentially occurs at the less sterically hindered carbon atom, following an S_N2-like mechanism. masterorganicchemistry.com The high ring strain of the epoxide (approximately 13 kcal/mol) makes it susceptible to attack by nucleophiles like amines. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent and may be influenced by factors such as temperature and the presence of catalysts. researchgate.netjsynthchem.com

The conversion of the resulting 2-isopropylaminoethanol to its sulfate salt can be achieved by reacting the amino alcohol with sulfuric acid. nih.gov This acid-base reaction results in the formation of the corresponding ammonium (B1175870) sulfate salt. The stoichiometry of the reaction can be controlled to produce either the mono- or bis-(2-hydroxyethyl)ammonium sulfate. nih.gov

Mechanistic Investigations of Formation Reactions

The formation of 2-isopropylaminoethanol through reductive amination is believed to proceed through a sequential mechanism. researchgate.net The initial step involves the reaction between the carbonyl group of acetone and the primary amine of ethanolamine to form a hemiaminal intermediate. This is followed by dehydration to form an imine (a Schiff base). The final step is the reduction of the imine to the corresponding secondary amine, 2-isopropylaminoethanol, by the reducing agent. youtube.com The use of a mild reducing agent like sodium cyanoborohydride is common in laboratory-scale reductive aminations as it selectively reduces the imine in the presence of the ketone. libretexts.org

In the ring-opening of ethylene oxide with isopropylamine, the mechanism is a straightforward nucleophilic substitution. The nitrogen atom of isopropylamine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This leads to the opening of the three-membered ring and the formation of a zwitterionic intermediate, which is then protonated to yield the final β-amino alcohol product. youtube.commasterorganicchemistry.com Mechanistic studies of similar epoxide ring-opening reactions have been conducted to understand the role of catalysts and the stereochemistry of the reaction. nih.govnih.gov

Derivatization Strategies for 2-Isopropylaminoethanol and its Sulfate in Chemical Researchnist.gov

The presence of both a secondary amine and a primary alcohol functional group in 2-isopropylaminoethanol allows for a variety of derivatization reactions, enabling the synthesis of a wide range of chemical structures for various research applications.

Acylation and Silylation Reactionsnist.govwikipedia.org

Acylation: The amine and hydroxyl groups of 2-isopropylaminoethanol can be acylated to form amides and esters, respectively. researchgate.netyoutube.com Acylation is typically carried out using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acidic byproduct. youtube.com The relative reactivity of the amine and hydroxyl groups can be controlled by the choice of reaction conditions and acylating agent, allowing for selective acylation. researchgate.net

Silylation: Silylation is a common technique used to protect hydroxyl and amino groups or to increase the volatility of compounds for analysis by gas chromatography. wikipedia.orgresearchgate.net 2-Isopropylaminoethanol can be silylated to form silyl (B83357) ethers and silyl amines. nist.gov Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl) and bis(trimethylsilyl)acetamide (BSA). wikipedia.org The reaction of 2-isopropylaminoethanol with a silylating agent can lead to the formation of the N,O-bis(trimethylsilyl) derivative. nist.gov The resulting silylated derivatives often exhibit increased thermal stability and are more amenable to analysis by mass spectrometry. wikipedia.org The development of catalytic methods, including biocatalytic approaches and the use of copper-hydride complexes, has expanded the scope and selectivity of silylation reactions. nih.govresearchgate.net

| Reaction Type | Reagents | Functional Group Targeted | Product Type |

| Acylation | Acyl chlorides, Anhydrides | Amine, Hydroxyl | Amides, Esters researchgate.netyoutube.com |

| Silylation | Trimethylsilyl chloride, BSA | Amine, Hydroxyl | Silyl amines, Silyl ethers nist.govwikipedia.org |

Formation of Other Chemical Adducts and Functionalized Derivatives

The versatile structure of 2-isopropylaminoethanol allows for the synthesis of a variety of other derivatives. The secondary amine can undergo further alkylation or arylation reactions. The hydroxyl group can be converted to other functional groups, such as halides or ethers, through standard organic transformations. The bifunctional nature of the molecule also makes it a useful building block in the synthesis of more complex molecules, including ligands for metal complexes and precursors for pharmacologically active compounds. Dehydrogenative silylation is another method that can be employed to form silyl ethers from the alcohol functionality. gelest.com

Advanced Spectroscopic and Chromatographic Characterization in Research Settings

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Isopropylaminoethanol sulfate (B86663). By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

In a study of di-isopropylsulfate, which shares the key isopropyl sulfate moiety, ¹³C NMR spectra revealed distinct signals for the different carbon environments. psu.edu The carbon atom of the –HCO– fragment in the isopropyl group appeared as a doublet at approximately 80.5 ppm, while the methyl group carbons were also observed. psu.edu For 2-Isopropylaminoethanol sulfate, a similar approach would be used. The proton-decoupled ¹³C NMR spectrum is expected to show distinct peaks for each unique carbon atom in the molecule. The carbon atoms of the isopropyl group [(CH₃)₂CH-] and the ethanolamine (B43304) backbone [-NH-CH₂-CH₂-OH] would resonate at characteristic chemical shifts, influenced by the electron-withdrawing effects of the nitrogen, oxygen, and sulfate groups.

¹H NMR spectroscopy provides further structural detail by showing the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound would be expected to display a septet for the single proton on the isopropyl group's tertiary carbon, a doublet for the six equivalent protons of the isopropyl methyl groups, and distinct multiplets for the methylene (B1212753) (-CH₂-) protons of the ethanolamine chain. psu.edu The protons attached to nitrogen (N-H) and oxygen (O-H) would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 4.0 - 4.5 | Septet | -CH- (isopropyl) |

| ¹H | 3.6 - 3.9 | Multiplet | -CH₂-OH |

| ¹H | 2.8 - 3.2 | Multiplet | -NH-CH₂- |

| ¹H | 1.1 - 1.4 | Doublet | -CH(CH₃)₂ |

| ¹³C | 78 - 82 | CH | -CH- (isopropyl) |

| ¹³C | 58 - 62 | CH₂ | -CH₂-OH |

| ¹³C | 48 - 52 | CH₂ | -NH-CH₂- |

| ¹³C | 20 - 24 | CH₃ | -CH(CH₃)₂ |

Note: Predicted values are based on related structures and general principles; actual values may vary.

Infrared (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting and Identification

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are complementary techniques used for identifying functional groups and determining the molecular weight and fragmentation patterns of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond vibrates at a characteristic frequency, making the IR spectrum a unique "fingerprint" of the molecule. For this compound, the spectrum would display key absorption bands confirming its structure. A strong, broad band in the 3300-3500 cm⁻¹ region would indicate the O-H stretching of the alcohol group and N-H stretching of the secondary amine. docbrown.info C-H stretching vibrations from the alkyl groups would be observed between 2850 and 3000 cm⁻¹. libretexts.org Crucially, the presence of the sulfate group would be confirmed by a strong absorption band around 1230 cm⁻¹, corresponding to the S=O stretching vibration. nih.gov Other characteristic peaks would include C-N stretching (1020-1250 cm⁻¹) and C-O stretching (1050-1150 cm⁻¹). docbrown.info

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3300 | O-H stretch, N-H stretch | Alcohol, Secondary Amine |

| 3000 - 2850 | C-H stretch | Alkane |

| 1650 - 1580 | N-H bend | Secondary Amine |

| ~1230 | S=O stretch | Sulfate |

| 1250 - 1020 | C-N stretch | Aliphatic Amine |

| 1150 - 1050 | C-O stretch | Alcohol |

Mass Spectrometry (MS): MS is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For this compound, electrospray ionization (ESI) would be a suitable method due to the compound's polarity and ionic nature. nih.gov The resulting mass spectrum would show a peak corresponding to the molecular ion or a protonated/deprotonated version of the molecule. Tandem mass spectrometry (MS/MS) could be used to fragment the parent ion, yielding a predictable pattern based on the weakest bonds in the structure. Likely fragmentation pathways would include the loss of the sulfate group (HSO₄⁻) and cleavage at various points along the isopropylaminoethanol backbone.

Chromatographic Techniques for Purity Assessment and Separation in Chemical Samples

Chromatography is essential for separating the components of a mixture and assessing the purity of a chemical sample. nih.govsigmaaldrich.com For this compound, both gas and liquid chromatography have specific applications and methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. ijstr.org However, this compound is a salt, making it non-volatile and thermally unstable, and thus not directly suitable for GC analysis. To overcome this, a derivatization step is necessary to convert the analyte into a volatile and thermally stable compound. nih.gov

A common approach involves silylation, where active hydrogen atoms (on the -OH and -NH groups) are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov The resulting derivatized compound is more volatile and can be readily analyzed by GC-MS. The GC would separate the derivatized analyte from any impurities, and the MS would provide a mass spectrum for identification and quantification. phcogj.com The GC method would involve a specific temperature program for the column oven to ensure efficient separation. phcogj.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for the analysis of polar, non-volatile, and ionic compounds like this compound. nih.govthermofisher.com It allows for the separation, identification, and quantification of the compound in complex matrices without the need for derivatization. researchgate.net

A typical LC-MS method would utilize reversed-phase chromatography. An aqueous mobile phase, often containing acetonitrile (B52724) or methanol, would be used with a C18 column. nih.gov To improve peak shape and ionization efficiency, a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) is typically added to the mobile phase. The analyte is separated from impurities based on its polarity and then detected by the mass spectrometer, commonly using an ESI source in positive ion mode. nih.gov This technique is highly sensitive and selective, making it ideal for purity assessment and the detection of trace-level impurities. nih.gov

| Parameter | Typical Condition | Purpose |

| Technique | Reversed-Phase HPLC | Separation based on polarity |

| Column | C18 (e.g., 100 x 2.1 mm, 3.5 µm) | Stationary phase for separation |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution |

| Gradient | Timed gradient from high A% to high B% | To elute compounds with varying polarities |

| Flow Rate | 0.2 - 0.6 mL/min | Controls retention time and separation |

| Ionization | Electrospray Ionization (ESI), Positive Mode | Creates gaseous ions for MS detection |

| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and structural information |

Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a compound in its solid, crystalline state. This technique involves directing X-rays onto a single crystal of the substance and analyzing the resulting diffraction pattern. From this pattern, a detailed model of the electron density within the crystal can be constructed, revealing the exact positions of each atom in the molecule.

If a suitable single crystal of this compound were obtained, X-ray crystallographic analysis would provide invaluable data, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial arrangement (conformation) of the isopropyl and ethanolamine moieties.

Intermolecular Interactions: Details of hydrogen bonding and other non-covalent interactions that dictate how the molecules pack together in the crystal lattice.

Absolute Stereochemistry: Confirmation of the stereochemistry if chiral centers are present.

While this technique provides unparalleled structural detail, its application is contingent upon the ability to grow a high-quality single crystal of the compound. Currently, published crystallographic data for this compound is not widely available in the surveyed scientific literature.

Theoretical and Computational Chemistry Studies of 2 Isopropylaminoethanol Sulfate

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and inherent reactivity of 2-isopropylaminoethanol sulfate (B86663). These methods provide a detailed picture of the electron distribution and the energies of molecular orbitals.

Density Functional Theory (DFT) has become a principal tool for investigating the molecular properties of amino alcohols due to its balance of computational cost and accuracy. scirp.orgnih.govmdpi.com For 2-isopropylaminoethanol (2-IPAE), the cationic form present in the sulfate salt, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to explore its conformational landscape. researchgate.net These calculations are crucial for determining various molecular properties.

The protonation of the amine group, a key feature of the sulfate salt, significantly alters the electronic properties. Protonation generally leads to an increase in the C-N bond length. mdpi.com For aliphatic amines, this increase is around 0.06 Å. mdpi.com This structural change is accompanied by a redistribution of electron density, which influences the molecule's reactivity and interaction potential.

DFT calculations are also used to determine global reactivity descriptors, which provide a quantitative measure of chemical reactivity. These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This table provides a general overview of properties calculated using DFT for aliphatic amines, the class of compounds to which 2-isopropylaminoethanol belongs. Specific values for 2-isopropylaminoethanol sulfate would require dedicated calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for studying molecular characteristics. nih.gov For molecules related to 2-isopropylaminoethanol, such as other 1,2-aminoalcohols, ab initio calculations at the Hartree-Fock (HF) level with extended basis sets like 6-31G* have been used to investigate molecular structures, relative energies, and vibrational spectra. researchgate.net

Highly accurate methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed for benchmark calculations of energies and spectroscopic constants, especially for smaller, related systems like ethanolamine (B43304) precursors. arxiv.orgresearchgate.net These high-level calculations, while computationally expensive, provide a "gold standard" for validating results from more cost-effective methods like DFT. nih.gov They are instrumental in accurately determining the geometries of different conformers and the energy barriers between them.

Molecular Modeling and Simulation for Conformational Analysis and Interactions

Molecular modeling and simulation techniques are essential for exploring the dynamic behavior of molecules, including their conformational preferences and interactions with their environment.

The conformational landscape of 2-isopropylaminoethanol is complex due to the flexibility of its backbone and the presence of the isopropyl group. A systematic exploration using DFT (B3LYP/6-311++G(d,p)) has identified 66 unique conformers within a Gibbs energy range of approximately 31 kJ/mol in the gas phase. researchgate.net The stability of these conformers is governed by a delicate balance of intramolecular interactions, primarily hydrogen bonds between the hydroxyl group and the amino group (O-H···N), and steric hindrance. researchgate.netfrontiersin.org

The most stable conformers in the gas phase are those that allow for the formation of an intramolecular O-H···N hydrogen bond. researchgate.net However, the presence of the bulky isopropyl group introduces significant molecular strain, as evidenced by the dihedral angles and distances between non-bonded hydrogen atoms. researchgate.net

Table 2: Conformational Data for 2-Isopropylaminoethanol (2-IPAE) from DFT Calculations

| Number of Conformers | Energy Range (Gibbs) | Predominant Stabilizing Interaction (Gas Phase) | Key Destabilizing Factor |

|---|

Data sourced from a systematic conformational analysis of the isolated 2-IPAE molecule. researchgate.net

Computational models are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. For amino alcohols and related compounds, DFT and ab initio calculations are used to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.govacs.orgcnr.it

The calculated vibrational spectra for different conformers of a molecule can help in the interpretation of experimental spectra, as the frequencies of certain vibrational modes, such as O-H and N-H stretching, are highly sensitive to the presence and strength of hydrogen bonds. researchgate.net For instance, the O-H stretching frequency is typically red-shifted in conformers with an intramolecular O-H···N hydrogen bond.

Similarly, NMR chemical shifts, particularly for ¹H and ¹³C, can be calculated. nih.govacs.org The chemical shifts of the protons and carbons near the functional groups are influenced by the conformational state and the electronic environment, providing another avenue for structural elucidation.

Intermolecular Interactions and Solvation Studies in Non-Biological Systems

The behavior of this compound in solution is governed by its interactions with solvent molecules and the sulfate counter-ion.

In aqueous solution, the conformational equilibrium of 2-isopropylaminoethanol is significantly different from that in the gas phase. researchgate.net The strong hydrogen bonding capabilities of water disrupt the intramolecular O-H···N hydrogen bond. solubilityofthings.com As a result, the contribution of conformers with this intramolecular bond is greatly reduced in aqueous solution. researchgate.net The solvation process is primarily driven by the electrostatic interactions between the polar solute and water molecules. researchgate.net

The interaction between the protonated 2-isopropylaminoethanol cation and the sulfate anion is predominantly electrostatic (ionic). nih.gov The positively charged ammonium (B1175870) group (-NH₂⁺-) of the cation forms strong ionic hydrogen bonds with the negatively charged oxygen atoms of the sulfate anion (SO₄²⁻). nih.govmdpi.com These interactions are crucial in the formation and stability of the salt's crystal lattice in the solid state. In solution, the ions will be solvated, and the strength of their direct interaction will be modulated by the dielectric constant of the solvent.

Studies on the interaction of other alkanolamines with sulfuric acid have shown that they can enhance the formation of sulfuric acid clusters, indicating a strong affinity between the amine functionality and sulfuric acid. nih.gov This is driven by the acid-base reaction, leading to proton transfer and the formation of a stable salt.

Role in Coordination Chemistry and Catalysis

Exploration of 2-Isopropylaminoethanol as a Ligand in Metal Complexes

2-Isopropylaminoethanol acts as a versatile ligand in coordination chemistry, forming stable complexes with a variety of metal ions. Its ability to coordinate with metals stems from the presence of both a hydroxyl group and a secondary amine group, allowing it to function as a bidentate or monodentate ligand.

The synthesis of metal complexes with amino alcohols like 2-isopropylaminoethanol typically involves the reaction of a metal salt with the ligand in a suitable solvent. For instance, metal(II) complexes can be synthesized by reacting an ethanolic solution of a metal chloride with an ethanolic solution of the Schiff's base ligand. The resulting complexes are often microcrystalline solids with distinct colors, except for Zn(II) complexes which tend to be off-white. tees.ac.uk These complexes are generally soluble in polar organic solvents like DMSO and DMF. tees.ac.uk

Characterization of these metal-amino alcohol complexes is carried out using a range of spectroscopic and analytical techniques. Elemental analysis helps in determining the stoichiometry of the metal complexes, which can be of the type [ML2]·H2O or [MLCl]·H2O. Infrared (IR) spectroscopy is crucial for identifying the coordination sites of the ligand. The participation of the azomethine nitrogen and the deprotonation and coordination of the hydroxyl oxygen with the metal ion are evidenced by shifts in their respective vibrational frequencies in the IR spectrum. tees.ac.uk The presence of coordinated water molecules is indicated by new broad bands in the 3468-3478 cm⁻¹ region. tees.ac.uk Electronic absorption (UV-Vis) spectroscopy provides information about the geometry of the complexes. mdpi.com Molar conductance measurements are used to determine the electrolytic nature of the complexes; low values typically indicate non-electrolytic behavior. mdpi.com

A variety of metal complexes with amino alcohol-derived ligands have been synthesized and characterized. For example, Co(II), Ni(II), Cu(II), and Zn(II) complexes with Schiff bases derived from ethanolamine (B43304) have been reported. tees.ac.uk Similarly, mixed ligand complexes of Co(II), Ni(II), and Cu(II) have been synthesized using a Schiff base and 8-hydroxyquinoline (B1678124) as ligands. jchemlett.com The synthesis of terminal (diisopropylamino)borylene complexes of group 8 metals has also been achieved. researchgate.net

Table 1: Examples of Synthesized Metal-Amino Alcohol Complexes

| Metal Ion | Ligand Type | Stoichiometry | Geometry | Reference |

| Co(II), Ni(II), Cu(II) | Schiff Base | [ML2]·H2O | Octahedral | |

| Zn(II), Cd(II), Hg(II) | Schiff Base | [MLCl]·H2O | Tetrahedral | |

| Co(II) | DEPH2 | - | Octahedral | mdpi.com |

| Ni(II), Cu(II) | DEPH2 | - | Square Planar | mdpi.com |

| Co(II), Ni(II), Cu(II) | Mixed Ligand (Schiff base + 8-hydroxyquinoline) | 1:1:1 | - | jchemlett.com |

This table is interactive. Click on the headers to sort the data.

Chelation is a process where a polydentate ligand binds to a central metal atom at two or more points, forming a ring structure known as a chelate. unacademy.comlibretexts.org This process significantly enhances the thermodynamic stability of the resulting complex compared to complexes formed with analogous monodentate ligands, an observation known as the chelate effect . libretexts.orglibretexts.org The stability of metal complexes is influenced by the number of chelate rings formed; complexes with a higher number of rings are generally more stable. libretexts.org

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal atom. unacademy.com Ligands can be classified as monodentate, bidentate, tridentate, or polydentate based on the number of binding sites. libretexts.orglibretexts.org 2-Isopropylaminoethanol, with its hydroxyl and amino groups, can act as a bidentate ligand, donating two lone pairs of electrons to the central metal atom. unacademy.com

In the context of 2-isopropylaminoethanol, both the nitrogen of the amino group and the oxygen of the hydroxyl group can coordinate with a metal ion, forming a stable five-membered chelate ring. The formation of such chelates is a key feature of its coordination chemistry. The denticity of the ligand plays a crucial role in determining the structure and stability of the resulting metal complex. unacademy.com For instance, Schiff base ligands derived from ethanolamine can act as dibasic tetradentate ligands, coordinating to the metal ion through a dioxygen-dinitrogen donor atom system. mdpi.com The study of high-denticity hydroxamate chelators with Ga(III) and Zr(IV) has shown that increasing the number of binding units can lead to exceptionally high formation constants. nih.govresearchgate.net

Investigation of 2-Isopropylaminoethanol Sulfate (B86663) in Catalytic Systems

While the primary focus of research has been on 2-isopropylaminoethanol as a ligand, its sulfate salt also presents interesting possibilities in catalysis, particularly due to its potential for acid-base activity.

2-Isopropylaminoethanol itself can be prepared through the catalytic hydrogenation of a mixture of ethanolamine and acetone (B3395972) using a platinum oxide catalyst. orgsyn.org Another method involves the vapor-phase catalytic reaction of acetone, 2-aminoethanol, and hydrogen in the presence of a noble metal-containing catalyst. epo.org

In organic synthesis, amino alcohols can serve as base catalysts. 2-Isopropylaminoethanol, being an amino alcohol, possesses a basic nitrogen atom that can catalyze various reactions. nih.gov For instance, amino groups can facilitate enolization, a key step in many condensation reactions. nih.gov

The sulfate salt of 2-isopropylaminoethanol introduces both acidic and basic functionalities into a single compound. The protonated amine group can act as a Brønsted acid, while the sulfate anion can also participate in catalytic cycles. This dual nature allows for its potential use in acid-base catalysis. nih.gov

The protonated amine of 2-isopropylaminoethanol sulfate can act as a Brønsted acid. The combination of this acidic proton with the basic character of the deprotonated amine (in equilibrium) could lead to bifunctional acid-base catalysis, where both acidic and basic sites on the catalyst participate in the reaction mechanism. nih.gov This is analogous to amino acid-functionalized catalysts, where carboxylic acid and amino groups work in concert. nih.gov

Catalysis can be broadly classified into two paradigms: homogeneous and heterogeneous. rsc.org

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase. rsc.org Homogeneous catalysts are often highly active and selective but can be difficult to separate from the reaction products, making recycling a challenge. rsc.org

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. rsc.org These catalysts are generally stable, easily separable, and recyclable, but they may exhibit lower activity and selectivity compared to their homogeneous counterparts. rsc.orgmdpi.com

The use of this compound in catalysis could potentially bridge these two paradigms. In a homogeneous setting, the salt could be dissolved in a suitable solvent to catalyze a reaction. To facilitate separation, the catalyst could be immobilized on a solid support, creating a heterogeneous catalyst. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous catalysts. rsc.orgnih.gov The development of such hybrid systems is an active area of research aimed at creating "ideal" catalysts that are active, selective, stable, and recyclable. rsc.org

The reduction of amides, for example, has been successfully achieved using both homogeneous and heterogeneous catalysts. nih.gov This highlights the ongoing efforts to develop versatile catalytic systems for important chemical transformations.

Potential Applications in Materials Science and Industrial Chemical Processes

Integration of 2-Isopropylaminoethanol in Polymer and Resin Synthesis

The dual functionality of 2-Isopropylaminoethanol makes it a prime candidate for integration into polymer and resin synthesis. As an amino alcohol, it can act as a monomer, a chain extender, or a cross-linking agent in the production of a variety of polymers. tcichemicals.comscbt.com

The hydroxyl group can undergo esterification or etherification, while the secondary amine group is reactive towards functional groups like epoxides, isocyanates, and acid chlorides. nih.gov This allows for the formation of polyesters, polyamides, polyurethanes, and epoxy resins.

Epoxy Resins: In epoxy systems, the amine group of 2-Isopropylaminoethanol can react with the epoxide ring of the resin. This reaction opens the ring and incorporates the molecule into the polymer backbone. Because it has an active hydrogen on the nitrogen and a hydroxyl group, it can act as a curing agent or hardener, helping to form a rigid, cross-linked thermoset network. nih.govgoogle.com

Polyurethanes: The hydroxyl group can react with isocyanates to form urethane (B1682113) linkages. Its role can be that of a chain extender, contributing to the soft segment of the polyurethane, or as a cross-linker, increasing the rigidity and thermal stability of the final material.

The use of alcohols like isopropyl alcohol has also been noted in resin applications to modify fluid properties and achieve specific aesthetic effects, such as the formation of cells in resin art, indicating the compatibility of such functional groups within resin matrices. youtube.comyoutube.comyoutube.com

Use as an Additive or Intermediate in Surface Chemistry and Coating Technologies

2-Isopropylaminoethanol is utilized as a key additive and intermediate in the field of surface chemistry, particularly in paints and coating formulations. eastman.com Its amphiphilic nature, stemming from the polar alcohol and amine groups and the nonpolar isopropyl group, allows it to function at interfaces, modifying surface properties.

Key applications in this area include:

Pigment Dispersion: In coating formulations, it can function as a dispersing agent. It adsorbs onto the surface of pigment particles, preventing them from agglomerating through steric or electrostatic stabilization, which ensures uniform color and consistency in the final coating.

pH Regulator: As a weak base, it is used to control the pH of water-based coating systems. Maintaining a specific pH is often crucial for resin stability, pigment performance, and controlling the curing process.

Corrosion Inhibition: Alkanolamines are known to be effective corrosion inhibitors. scbt.com When applied to a metal surface, 2-Isopropylaminoethanol can form a protective film that passivates the surface and protects it from corrosive agents. This property is highly valuable in protective coatings for metals. eastman.com

Surface Modification: The reactive groups of 2-Isopropylaminoethanol allow it to be used in the chemical modification of surfaces. It can be grafted onto a substrate to alter its surface energy, wettability, and adhesion properties. Polymeric coatings based on molecules with amine and hydroxyl functionalities are a common method for immobilizing specific bioreceptors or creating functional surfaces. mdpi.comrsc.org

Non-Clinical Industrial Chemical Applications (e.g., as a Solvent or Precursor)

Beyond materials science, 2-Isopropylaminoethanol serves as a versatile solvent and a crucial precursor in various industrial chemical processes. nih.gov

Chemical Precursor: It is an important building block for the synthesis of more complex molecules. It is cited as a raw material for the production of agricultural chemicals and pharmaceuticals. epo.org Its ability to undergo reactions at both the amine and alcohol sites makes it a valuable intermediate for creating a wide range of chemical structures.

Solvent: Like other alkanolamines, 2-Isopropylaminoethanol can be used as a specialty solvent. specialchem.com Its ability to dissolve a range of organic and inorganic compounds, coupled with its relatively high boiling point, makes it suitable for specific reaction media or in formulations where controlling volatility is important.

Lubricants and Hydraulic Fluids: The compound is used in the formulation of power transfer fluids and as a component to enhance lubrication in fire-resistant hydraulic fluids. eastman.com In these applications, it often contributes to corrosion protection and helps to stabilize the fluid formulation.

The industrial production of 2-Isopropylaminoethanol is well-established, involving methods such as the vapor-phase catalytic reaction of acetone (B3395972), 2-aminoethanol, and hydrogen, underscoring its commercial importance as an industrial chemical. epo.org

Environmental Chemistry Research Perspectives

Studies on Degradation Pathways and Chemical Fate in Abiotic Environmental Systems

The environmental fate of 2-Isopropylaminoethanol sulfate (B86663) is largely governed by the behavior of its parent compound, 2-Isopropylaminoethanol, and the sulfate anion. Alkanolamines, as a class, are known to partition primarily into the aqueous compartment of the environment due to their high water solubility. nih.gov Any small amounts that may partition to the atmosphere are expected to be removed through reactions with photochemically generated hydroxyl radicals or by precipitation. nih.gov

Detailed studies on the abiotic degradation of 2-Isopropylaminoethanol sulfate are limited. However, insights can be drawn from research on similar compounds. The degradation of amino alcohols in the environment can be influenced by several abiotic factors, including hydrolysis and photolysis.

Hydrolysis: The sulfate ester bond in some organic sulfates can undergo hydrolysis, although monoalkyl sulfates are generally resistant to hydrolysis under neutral pH conditions at ambient temperatures. pnas.org The rate of hydrolysis can be influenced by pH and temperature. nih.govacs.org For this compound, significant hydrolysis of the C-O-S bond is not expected to be a primary degradation pathway under typical environmental conditions. However, the amino alcohol moiety itself contains functional groups that can participate in other reactions.

Photodegradation: While direct photolysis of simple aliphatic amines is not a major degradation pathway, indirect photodegradation can occur. This process is often mediated by dissolved organic matter in natural waters, which can generate reactive species like singlet oxygen and hydroxyl radicals upon exposure to sunlight. nih.gov These reactive species can then react with and degrade amino alcohols. nih.govnih.gov For instance, studies on the OH-initiated degradation of 2-aminoethanol have shown that this is a significant atmospheric degradation pathway. researchgate.netresearchgate.net It is plausible that 2-Isopropylaminoethanol would undergo similar reactions.

Biodegradation: Although the focus here is on abiotic systems, it is important to note that alkanolamines are generally susceptible to rapid biodegradation in soil and water, with half-lives often ranging from one to two weeks. nih.gov This biological degradation is often the primary removal mechanism from the environment.

A summary of potential abiotic degradation pathways for 2-Isopropylaminoethanol is presented in the table below.

| Degradation Pathway | Mediating Factors | Potential Significance for 2-Isopropylaminoethanol |

| Atmospheric Oxidation | Hydroxyl Radicals (•OH) | Likely a significant removal process for any portion that volatilizes. nih.govresearchgate.netresearchgate.net |

| Indirect Photodegradation in Water | Dissolved Organic Matter, Sunlight | May contribute to degradation in surface waters. nih.gov |

| Hydrolysis | pH, Temperature | Expected to be a slow process for the sulfate ester under typical environmental conditions. pnas.orgnih.gov |

Role as an Analytical Standard in Environmental Monitoring Techniques

The accurate determination of aliphatic amines and their derivatives in environmental samples is crucial for monitoring their presence and understanding their fate. Due to their low volatility and lack of a strong chromophore, aliphatic amines like 2-Isopropylaminoethanol are often challenging to analyze directly by common chromatographic techniques such as HPLC with UV detection. sigmaaldrich.com

To overcome these challenges, pre-column derivatization is a widely used strategy. sigmaaldrich.comresearchgate.netnih.gov This involves reacting the amine with a reagent to form a derivative that is more easily detectable, for instance, by fluorescence or mass spectrometry. sigmaaldrich.comresearchgate.net

In this context, this compound can serve as an excellent analytical standard for the quantification of 2-Isopropylaminoethanol in environmental matrices. The sulfate salt form offers several advantages:

Stability: Salt forms are generally more stable and have a longer shelf life than the free base.

Solubility: The sulfate salt is highly soluble in water, making it easy to prepare accurate standard solutions for calibration. nih.gov

Non-volatility: The salt form is non-volatile, which minimizes losses during sample handling and preparation.

The use of a stable, water-soluble salt like this compound is essential for developing robust and reproducible analytical methods for environmental monitoring. The NIOSH Manual of Analytical Methods, for example, describes the collection of aliphatic amines from the air onto silica (B1680970) gel sorbents impregnated with sulfuric acid, forming the stable sulfate salt for subsequent analysis. cdc.gov This underscores the importance of the sulfate form in analytical procedures.

Below is a table summarizing analytical techniques where this compound could be used as a standard.

| Analytical Technique | Derivatization Agent (Example) | Detection Method |

| High-Performance Liquid Chromatography (HPLC) | 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) sigmaaldrich.com | Fluorescence Detection sigmaaldrich.comresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | 2,5-dihydroxybenzaldehyde nih.govresearchgate.net | Electrochemical Detection nih.govresearchgate.net |

| Gas Chromatography (GC) | Pentafluorobenzoyl chloride (PFBOC) researchgate.net | Mass Spectrometry (MS) researchgate.net |

Application of Green Chemistry Principles in its Synthesis and Utilization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of 2-Isopropylaminoethanol and its subsequent conversion to the sulfate salt can be evaluated through this lens.

Synthesis of 2-Isopropylaminoethanol:

Traditional methods for the synthesis of N-alkylaminoethanols often involve the reaction of an amine with an alkylating agent, which can sometimes lack selectivity and produce byproducts. chemrxiv.org A common route to 2-Isopropylaminoethanol is the reductive amination of ethanolamine (B43304) with acetone (B3395972). orgsyn.org

More recent synthetic approaches have focused on improving efficiency and reducing waste. For example, a patented method describes a vapor-phase catalytic reaction of acetone, 2-aminoethanol, and hydrogen in the presence of a noble metal-containing catalyst. epo.orggoogle.com This method is claimed to produce 2-Isopropylaminoethanol with high efficiency and is suitable for large-scale industrial production. epo.orggoogle.com From a green chemistry perspective, catalytic reactions are highly desirable as they can lead to higher atom economy and reduce the need for stoichiometric reagents.

Another approach involves the reaction of isopropylamine (B41738) with ethylene (B1197577) oxide. orgsyn.org While effective, this method requires careful handling of the highly reactive and toxic ethylene oxide.

The table below compares different synthetic routes to 2-Isopropylaminoethanol based on green chemistry principles.

| Synthetic Route | Reactants | Catalyst | Green Chemistry Considerations |

| Reductive Amination (Liquid Phase) | Ethanolamine, Acetone, Hydrogen | Platinum Oxide orgsyn.org | Use of a noble metal catalyst, but may require solvent and pressure. orgsyn.org |

| Reductive Amination (Vapor Phase) | 2-Aminoethanol, Acetone, Hydrogen | Palladium-Alumina epo.orggoogle.com | High efficiency, continuous process possible, solvent-free. epo.orggoogle.com |

| Reaction with Ethylene Oxide | Isopropylamine, Ethylene Oxide | None specified | Use of a hazardous reactant (ethylene oxide). orgsyn.org |

Formation of this compound:

The formation of the sulfate salt is a straightforward acid-base reaction between 2-Isopropylaminoethanol and sulfuric acid. This reaction is typically high-yielding and produces only water as a byproduct, aligning well with the principles of atom economy.

Utilization:

Emerging Research Directions and Methodological Challenges

Development of More Efficient and Sustainable Synthetic Routes

The industrial production of 2-Isopropylaminoethanol, a precursor to its sulfate (B86663) salt, is an area of ongoing research to improve efficiency and sustainability. Current methods often involve the reaction of isopropylamine (B41738) with ethylene (B1197577) oxide or the catalytic hydrogenation of a mixture of ethanolamine (B43304) and acetone (B3395972). nih.gov A notable patented method describes a vapor-phase catalytic reaction of acetone, 2-aminoethanol, and hydrogen in the presence of a noble metal-containing catalyst, which allows for the production of 2-Isopropylaminoethanol in large amounts with high efficiency. google.comepo.org

Future research is likely to focus on several key areas to enhance sustainability:

Catalyst Development: The exploration of non-noble metal catalysts or more robust and recyclable noble metal catalysts to reduce costs and environmental impact.

Alternative Feedstocks: Investigating the use of bio-based feedstocks for the synthesis of the precursor molecules.

Process Intensification: Developing continuous flow processes, which can offer better control, higher yields, and reduced waste compared to batch processes.

The synthesis of the sulfate salt itself would typically involve a straightforward acid-base reaction between 2-Isopropylaminoethanol and sulfuric acid. nih.gov Research in this area could focus on controlling the stoichiometry to produce either the sulfate or bisulfate salt and on developing crystallization processes to obtain high-purity material efficiently.

Exploration of Novel Catalytic Functions and Advanced Materials Integration

Amino alcohols, including 2-Isopropylaminoethanol, are recognized for their potential in catalysis and materials science. As a basic compound, 2-Isopropylaminoethanol can act as a catalyst or a ligand in various chemical transformations. nih.gov The formation of its sulfate salt, which involves the protonation of the amine, alters its chemical properties and opens up new avenues for research.

Novel Catalytic Functions: The protonated form of 2-Isopropylaminoethanol, present in the sulfate salt, could be explored as a chiral resolving agent or as a component in organocatalysis, where the protonated amine can act as a hydrogen bond donor. The study of its catalytic activity in its protonated state is a potential area for future investigation.

Advanced Materials Integration: The integration of 2-Isopropylaminoethanol and its salts into advanced materials is another promising research direction. For instance, amines are known for their ability to capture carbon dioxide. While research has been conducted on aqueous solutions of 2-Isopropylaminoethanol for CO2 capture, the properties of its sulfate salt in this context are yet to be explored. Furthermore, the incorporation of such amino alcohol derivatives into polymers or porous materials could lead to the development of novel functional materials for gas separation or sensing applications.

Advancements in Computational Prediction of its Chemical Behavior

Computational chemistry offers powerful tools to predict the chemical behavior of molecules, including 2-Isopropylaminoethanol and its protonated forms. A detailed computational analysis of the conformational landscape of the isolated 2-Isopropylaminoethanol molecule has been performed using Density Functional Theory (DFT). uc.ptresearchgate.net This study identified 66 unique conformers and analyzed their thermodynamic properties, providing a foundational understanding of its structure. uc.ptresearchgate.net

Future computational research could expand on this in several ways:

Protonation Effects: Detailed computational studies on the protonated form of 2-Isopropylaminoethanol can elucidate the structural and electronic changes upon salt formation. This would involve analyzing the hydrogen bonding network and the interaction with the sulfate counter-ion. nih.govdevagirijournals.commcmaster.camdpi.com

Reactivity and Catalysis: Computational modeling can be employed to predict the catalytic activity of both the neutral and protonated forms of 2-Isopropylaminoethanol in various reactions, guiding experimental efforts.

Material Interactions: Simulations can predict the interaction of 2-Isopropylaminoethanol sulfate with different materials, aiding in the design of new composites or functionalized surfaces.

Such computational predictions can significantly accelerate the discovery of new applications for this compound by providing insights that are difficult to obtain through experimental means alone. nih.govmcmaster.ca

Interdisciplinary Approaches in this compound Academic Research

The future of research on this compound will likely benefit from interdisciplinary collaborations. The compound's properties lie at the intersection of organic chemistry, materials science, and chemical engineering.

Chemistry and Materials Science: The synthesis of novel polymers or hybrid materials incorporating this compound could lead to materials with tailored properties for applications such as gas storage or catalysis.

Chemical Engineering and Environmental Science: The development of efficient processes for CO2 capture or other environmental applications using this compound would require close collaboration between chemical engineers for process design and environmental scientists for assessing the impact and efficacy.

Pharmaceutical Sciences: While the provided information excludes dosage and adverse effects, the parent compound is a known intermediate in the synthesis of pharmaceuticals. epo.org Interdisciplinary research could explore the potential of its salts as new pharmaceutical ingredients or in drug delivery systems, although this would necessitate extensive toxicological and pharmacological evaluation.

By combining expertise from different fields, a more comprehensive understanding of the potential of this compound can be achieved, paving the way for innovative applications.

Q & A

Q. What statistical approaches are optimal for analyzing dose-response relationships in toxicological studies of this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Ensure sample sizes (n ≥ 6) meet power analysis thresholds (α = 0.05, β = 0.2). Validate assumptions via Q-Q plots and Levene’s test for homogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.